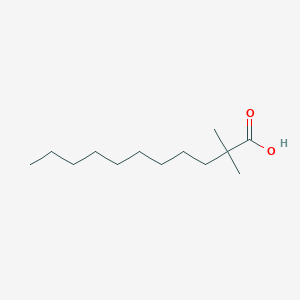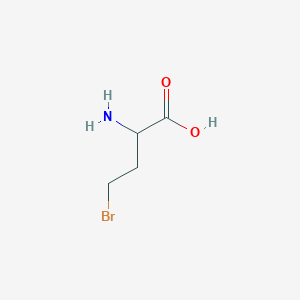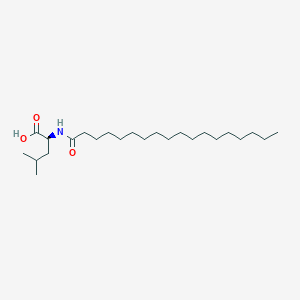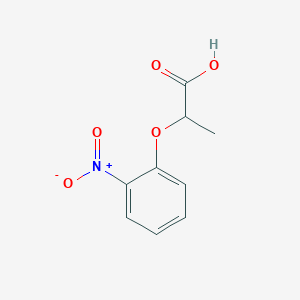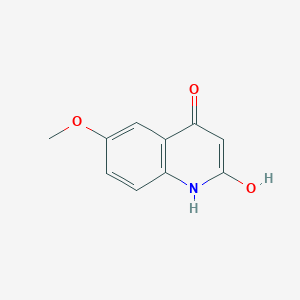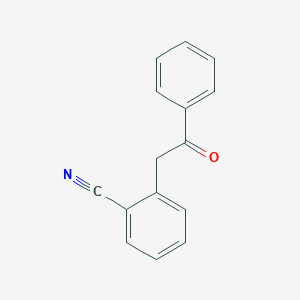
N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide, commonly known as DNPH, is a chemical compound that is widely used in scientific research. It is a yellowish crystalline powder that is highly reactive with carbonyl compounds. DNPH is used to detect and quantify the presence of carbonyl groups in various substances, including proteins, lipids, and carbohydrates.
作用機序
DNPH reacts with carbonyl groups to form stable hydrazones. The reaction occurs via nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by proton transfer and formation of the hydrazone. The reaction is highly specific for carbonyl groups and does not react with other functional groups.
Biochemical and Physiological Effects:
DNPH is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that is not metabolized in the body. However, it should be handled with care as it is a highly reactive compound and can cause skin and eye irritation.
実験室実験の利点と制限
DNPH is a widely used reagent in scientific research due to its high specificity for carbonyl groups and its ability to form stable hydrazones. It is a relatively inexpensive reagent and can be easily synthesized in the laboratory. However, DNPH has some limitations, including its sensitivity to pH and temperature, which can affect the reaction kinetics. It also requires careful handling as it is a highly reactive compound.
将来の方向性
There are several future directions for research on DNPH. One area of research is the development of new analytical techniques for the detection and quantification of carbonyl groups using DNPH. Another area of research is the application of DNPH in the analysis of environmental pollutants, such as aldehydes and ketones. Additionally, there is potential for the development of new derivatives of DNPH with improved properties, such as increased specificity or stability.
合成法
DNPH can be synthesized by reacting ethyl hydrazine with 2,4-dinitrofluorobenzene in the presence of a strong base, followed by reaction with bromine. The resulting product is then purified by recrystallization. The chemical structure of DNPH is shown below:
科学的研究の応用
DNPH is widely used in scientific research as a reagent for detecting carbonyl groups in various substances. It is commonly used in the analysis of proteins, lipids, and carbohydrates. DNPH reacts with carbonyl groups to form stable hydrazones, which can be detected and quantified using various analytical techniques, including spectrophotometry and high-performance liquid chromatography (HPLC). DNPH is also used in the analysis of environmental pollutants, such as aldehydes and ketones.
特性
CAS番号 |
15009-34-4 |
|---|---|
分子式 |
C8H7BrN4O4 |
分子量 |
303.07 g/mol |
IUPAC名 |
(1Z)-N-(2,4-dinitrophenyl)ethanehydrazonoyl bromide |
InChI |
InChI=1S/C8H7BrN4O4/c1-5(9)10-11-7-3-2-6(12(14)15)4-8(7)13(16)17/h2-4,11H,1H3/b10-5- |
InChIキー |
PNOQYSCBABQZJQ-YHYXMXQVSA-N |
異性体SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/Br |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
正規SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
同義語 |
N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



